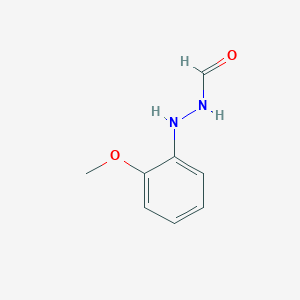

N'-(2-Methoxyphenyl)formohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

79984-60-4 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-(2-methoxyanilino)formamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-8-5-3-2-4-7(8)10-9-6-11/h2-6,10H,1H3,(H,9,11) |

InChI Key |

LGKQXSNAVCFLBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NNC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of N'-(2-Methoxyphenyl)formohydrazide Scaffold

The core structure of N'-(2-Methoxyphenyl)formohydrazide is assembled through a sequence of well-established reactions. The initial step typically involves the synthesis of the arylhydrazine precursor, (2-methoxyphenyl)hydrazine (B95994), which is then followed by the introduction of the formyl group.

The precursor, (2-methoxyphenyl)hydrazine, can be synthesized from o-anisidine (B45086). chemicalbook.com A typical procedure involves the diazotization of o-anisidine with reagents like sodium nitrite (B80452) and hydrochloric acid at low temperatures (0-20 °C). chemicalbook.comgoogle.com The resulting diazonium salt is then reduced to yield (2-methoxyphenyl)hydrazine. google.com One method describes keeping the temperature below 5 °C during the reduction of the 2-methoxy-phenyl diazonium salt. google.com

Hydrazide synthesis is fundamentally achieved through condensation reactions. oup.comnumberanalytics.com The most common and conventional pathways involve the hydrazinolysis of esters or acyl halides. oup.comnih.gov In this context, to form a hydrazide, the acyl group source (e.g., an ester) is refluxed with hydrazine (B178648) hydrate (B1144303) for several hours. nih.gov The hydrazide functional group is a potent nucleophile, which facilitates its participation in these chemoselective reactions. oup.com

The condensation reaction between a hydrazine and a carbonyl compound, such as an aldehyde or ketone, is a widely used method for forming hydrazone derivatives due to its simplicity and often high yields. numberanalytics.comresearchgate.net This reaction is typically performed in an alcoholic solvent with a catalytic amount of acid, like glacial acetic acid or sulfuric acid, to accelerate the formation of the product. researchgate.net

Formylation introduces a formyl group (-CHO) onto a molecule. In the synthesis of N'-(2-Methoxyphenyl)formohydrazide, this involves the formylation of the (2-methoxyphenyl)hydrazine precursor. A general route for creating formohydrazide derivatives involves the condensation of a substituted aldehyde with formohydrazide. researchgate.net For the specific target compound, the reaction would involve treating (2-methoxyphenyl)hydrazine with a suitable formylating agent. Various reagents and methods exist for the formylation of aryl compounds, which can be adapted for arylhydrazines. organic-chemistry.org

| Formylation Approach | Reagent Example | Description |

| Reductive Carbonylation | Palladium catalyst, CO₂ | A palladium-catalyzed process can be used to formylate aryl halides using carbon dioxide as the carbonyl source. organic-chemistry.org |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride, DMF | A classic method for formylating electron-rich aromatic rings. |

| Direct Formylation | Formic Acid / Ethyl Formate (B1220265) | Direct acylation using formic acid or its esters is a straightforward method for formylating amines and hydrazines. |

Advanced Synthetic Techniques Applied to Formohydrazides

To improve the efficiency, yield, and environmental impact of synthesis, modern techniques such as microwave-assisted synthesis and green chemistry principles are increasingly applied.

Microwave-assisted organic synthesis (MAOS) has become a prominent technique in medicinal chemistry for its ability to dramatically reduce reaction times from hours or days to mere minutes. researchgate.netnih.gov This method offers benefits such as higher yields, enhanced product purity, and energy efficiency compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation has been successfully used in the synthesis of various nitrogen-containing heterocycles and hydrazides. nih.govresearchgate.netresearchgate.net

A key advantage of MAOS is its uniform heating mechanism, which avoids localized hot spots and can lead to cleaner reactions with easier workups. nih.govyoutube.com For hydrazide synthesis specifically, an expeditious, solvent-free, one-pot method has been developed for preparing hydrazides directly from their corresponding acids under microwave irradiation. researchgate.net Such solvent-free microwave reactions are becoming increasingly popular, sometimes using a solid support like alumina (B75360) or silica (B1680970) to facilitate the reaction. researchgate.netyoutube.com

Table comparing conventional and microwave-assisted synthesis for a generic hydrazide formation:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours to days researchgate.net | Minutes to seconds nih.gov |

| Energy Consumption | High | Minimized acs.org |

| Yield | Often moderate | Generally higher researchgate.net |

| Solvent Use | Often requires high-boiling solvents youtube.com | Can be performed solvent-free or with green solvents researchgate.netyoutube.com |

| Purity | May require extensive purification | Often results in higher purity products nih.gov |

The synthesis of formohydrazides can be made more sustainable by applying the 12 Principles of Green Chemistry. acs.orgedu.krd These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. edu.krd

Key principles relevant to N'-(2-Methoxyphenyl)formohydrazide synthesis include:

Waste Prevention : Designing synthetic routes to minimize the generation of byproducts. greenchemistry-toolkit.orgnih.gov The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org

Design for Energy Efficiency : Synthetic methods should aim to be conducted at ambient temperature and pressure to reduce energy requirements. acs.org Microwave-assisted synthesis is a prime example of an energy-efficient technology. youtube.comnih.gov

Safer Solvents and Auxiliaries : Choosing solvents that are less toxic and have a smaller environmental footprint is crucial. acs.org Ideally, reactions are performed solvent-free, a condition often achievable with microwave or mechanochemical techniques. researchgate.netnih.gov

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they generate additional waste. acs.orgnih.gov One-pot syntheses are an effective strategy for achieving this. nih.gov

The application of these principles, for instance through solvent-free microwave-assisted synthesis, has been shown to be superior to conventional methods when assessed by green chemistry metrics like the E-factor (environmental factor) and atom efficiency. researchgate.net

Regioselective Synthesis of N-Formohydrazide Analogues

Regioselectivity refers to the control of the orientation of chemical bond formation, which is critical when synthesizing substituted analogues of N'-(2-Methoxyphenyl)formohydrazide. The synthesis of analogues could involve substitution on the phenyl ring or at the nitrogen atoms of the hydrazide moiety. Achieving high regioselectivity is essential to avoid the formation of isomeric mixtures that are difficult to separate.

While specific studies on the regioselective synthesis of N'-(2-Methoxyphenyl)formohydrazide analogues are not detailed in the provided context, principles can be drawn from related syntheses involving arylhydrazines. For example, in the synthesis of pyrazoles from N-arylhydrazones, regioselectivity can be achieved by controlling the reaction conditions, such as temperature and the use of acid additives. organic-chemistry.org These conditions can influence the nucleophilicity of the different atoms within the hydrazone, directing the cyclization pathway. organic-chemistry.org

Similarly, palladium-catalyzed cascade reactions have been used for the regioselective synthesis of N-aminoisoindolones and phthalazones from aryl iodides and hydrazine nucleophiles. nih.gov In these processes, the final structure depends on whether a monosubstituted or a 1,2-disubstituted hydrazine is used, demonstrating how the structure of the starting material can direct the regiochemical outcome. nih.gov These strategies, which involve the careful selection of substrates and optimization of reaction conditions, provide a framework for the controlled, regioselective synthesis of various N-formohydrazide analogues. rsc.orgnih.gov

Elucidation of Molecular and Supramolecular Structures

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are instrumental in elucidating the structural details of N'-(2-Methoxyphenyl)formohydrazide, including its conformation, tautomeric forms, vibrational modes, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering valuable information about molecular structure and dynamics. In the study of N'-(2-Methoxyphenyl)formohydrazide and related compounds, ¹H and ¹³C NMR are routinely employed.

The presence of rotamers, arising from restricted rotation around the nitrogen-carbonyl bond, can be observed in the NMR spectra of similar acylhydrazone compounds. researchgate.net This leads to the appearance of distinct sets of signals for the different conformers. The ratio of these conformers can be influenced by solvent effects, which affect intra- and intermolecular hydrogen bonding. researchgate.net For instance, in N-(2-methoxyphenyl)acetamide, a related structure, the chemical shifts in the ¹H NMR spectrum have been assigned, with distinct signals for the aromatic protons and the methoxy (B1213986) and acetyl groups. chemicalbook.com

Computational methods, such as those employing Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to support structural assignments. nih.gov For example, in a study of N,N'-di(2-methoxyphenyl)formamidine, the calculated ¹H and ¹³C NMR chemical shifts using the B3LYP/6-311+G(d,p) method showed good agreement with the experimental results. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Related Compounds interactive_table

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| N-(2-methoxyphenyl)acetamide | ¹H | 8.346 (NH), 7.80 (Ar-H), 7.018 (Ar-H), 6.940 (Ar-H), 6.856 (Ar-H), 3.853 (OCH₃), 2.179 (CH₃) | CDCl₃ | chemicalbook.com |

| N,N'-di(2-methoxyphenyl)formamidine | ¹H | --- | --- | nih.gov |

| N,N'-di(2-methoxyphenyl)formamidine | ¹³C | --- | --- | nih.gov |

Infrared (IR) Spectroscopy for Investigating Vibrational Modes and Hydrogen Bonding Patterns

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. For N'-(2-Methoxyphenyl)formohydrazide, key vibrational bands associated with functional groups such as N-H, C=O, C-N, and C-O can be identified. The positions and shapes of these bands offer insights into hydrogen bonding interactions.

In related hydrazide compounds, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C=O stretching vibration of the carbohydrazide (B1668358) group is a strong band usually appearing around 1684-1686 cm⁻¹. nih.gov The C=N stretching mode is often found near 1606-1612 cm⁻¹. nih.gov The N-N stretching modes are typically weaker and appear at lower wavenumbers, around 1107-1129 cm⁻¹. nih.gov

The presence of hydrogen bonding can cause a broadening and a shift to lower frequency of the N-H and O-H stretching bands. nih.govnih.gov For instance, intramolecular hydrogen bonds, such as O-H···N, have been observed in similar structures, contributing to the rigidity of the molecule. nih.gov

Table 2: Characteristic IR Vibrational Frequencies for Related Hydrazide Structures interactive_table

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch | 3300 - 3500 | nih.gov |

| C=O stretch | 1684 - 1686 | nih.gov |

| C=N stretch | 1606 - 1612 | nih.gov |

Mass Spectrometry for Molecular Composition Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure.

For hydrazone derivatives, fragmentation often involves cleavage of the N-N bond and other characteristic losses. For example, in the mass spectrum of some salicylaldazine derivatives, the molecular ion was observed as the base peak. raco.cat The fragmentation of ketamine analogues, which share some structural similarities, often involves α-cleavage of the carbon bond adjacent to the nitrogen atom. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Table 3: Common Fragmentation Pathways in Mass Spectrometry of Related Compounds interactive_table

| Fragmentation Process | Resulting Ion/Neutral Loss | Reference |

|---|---|---|

| α-cleavage | Loss of a radical | chemguide.co.uk |

| N-N bond cleavage | Formation of fragment ions corresponding to the two parts of the molecule | raco.cat |

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The absorption maxima (λ_max) and molar absorptivities (ε) are characteristic of the chromophores present in the molecule.

For hydrazone compounds, the UV-Vis spectra typically show absorption bands in the UV region, often between 355-385 nm. researchgate.net These absorptions are generally attributed to π→π* and n→π* transitions within the aromatic rings and the C=N and C=O chromophores. The solvent can influence the position of these absorption bands. nih.gov For instance, a study on a hydrazone derivative of bexarotene (B63655) showed distinct absorption maxima for the parent compounds and the resulting hydrazone. mu-varna.bg

Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to simulate UV-Vis spectra and help in the assignment of electronic transitions. nih.gov

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Determination of Molecular Geometry and Bond Parameters

X-ray crystallographic analysis of related hydrazide and formamidine (B1211174) structures has provided detailed geometric parameters. For example, in the crystal structure of N,N'-di(2-methoxyphenyl)formamidine, the bond lengths and angles were determined with high precision. nih.gov In another study of a hydrazone derivative, the molecule was found to have an E conformation about the azomethine double bond, and the central hydrazinecarboxamide moiety was nearly planar. nih.gov

The crystal structure of N',N'-bis(4-methoxy-benzylidene)hydrazine revealed C=N bond lengths of approximately 1.27 Å and an N-N bond length of about 1.42 Å. researchgate.net The planarity of aromatic rings and the dihedral angles between different parts of the molecule are also key parameters obtained from X-ray diffraction. nih.govzhangqiaokeyan.com These parameters are crucial for understanding steric effects and conformational preferences. nih.gov

Intermolecular interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O) and π-π stacking, which stabilize the crystal packing, can also be identified and characterized. nih.govresearchgate.net These interactions are fundamental to the supramolecular chemistry of the compound.

Table 4: Selected Bond Lengths from Single-Crystal X-ray Diffraction of Related Compounds interactive_table

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| N',N'-bis(4-methoxy-benzylidene)hydrazine | C=N | 1.279(5), 1.264(5) | researchgate.net |

| N',N'-bis(4-methoxy-benzylidene)hydrazine | N-N | 1.416(6) | researchgate.net |

| ζ-N₂ | N≡N | 1.051(6), 1.016(7), 1.067(8) | nih.govuchicago.edu |

| Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide | Ni-O | 1.8366(15), 1.8283(11) | mdpi.com |

Identification and Characterization of Tautomeric Equilibria (e.g., Amido-Imino Tautomerism)

Hydrazides can exhibit amido-imino tautomerism, where a proton migrates from a nitrogen atom to the carbonyl oxygen, resulting in a hydrazonoic acid tautomer (–N=N-C(OH)H). The equilibrium between the amido and imino forms would be influenced by factors such as the solvent and the solid-state packing environment. In the solid state, one tautomeric form is typically favored and stabilized by the crystal lattice energy. Spectroscopic techniques such as NMR and infrared spectroscopy would be essential in solution and the solid state, respectively, to identify the predominant tautomeric form.

Investigation of Supramolecular Assembly and Intermolecular Interactions (e.g., N–H⋯O Hydrogen Bonds, C–H⋯π Interactions, π–π Stacking)

The supramolecular assembly of N'-(2-Methoxyphenyl)formohydrazide in the crystalline state would be expected to be directed by a variety of intermolecular interactions.

N–H⋯O Hydrogen Bonds: The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that N–H⋯O hydrogen bonds would be a primary motif in the crystal packing, potentially forming chains or dimeric structures.

The methoxy group (–OCH₃) could also participate in weaker C–H⋯O hydrogen bonds, further influencing the crystal packing.

Without experimental data, any data tables or detailed research findings would be purely speculative. The elucidation of the precise molecular and supramolecular structure of N'-(2-Methoxyphenyl)formohydrazide awaits its synthesis and crystallographic analysis.

Reactivity, Chemical Transformations, and Derivative Synthesis

Reactions of the Hydrazide Functional Group

The hydrazide moiety (-CONHNH2) is a versatile functional group that readily undergoes reactions typical of hydrazines and amides.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazone Derivatives

The most characteristic reaction of hydrazides is their condensation with aldehydes and ketones to yield hydrazones. researchgate.netyoutube.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), known as an azomethine group. researchgate.netnih.gov This transformation is a common method for synthesizing Schiff bases. researchgate.net

The general mechanism for hydrazone formation proceeds through a carbinolamine intermediate. uchile.cl These condensation reactions are widely utilized in organic synthesis due to their simplicity and the diverse pharmacological potential of the resulting hydrazone derivatives. nih.govmdpi.com For instance, the reaction of various hydrazides with aldehydes can be carried out in solvents like ethanol, sometimes with a few drops of acetic acid to facilitate the reaction, to produce hydrazones in excellent yields. nih.gov

The resulting acylhydrazones, which contain the –CO–NH–N=CH– moiety, are a significant class of compounds with a wide array of biological activities. mdpi.com The ease of their preparation and their therapeutic potential make this a cornerstone of medicinal chemistry research. nih.gov

Investigations into Formylation Processes

Formylation of hydrazides, including N'-(2-Methoxyphenyl)formohydrazide, can be a key step in the synthesis of more complex molecules. For example, the in-situ generation of 1-formyl-1-methylhydrazine from the reaction of methylhydrazine and ethyl formate (B1220265) is a crucial step in a one-pot preparation of trisubstituted pyrazoles. nih.govbeilstein-journals.org This formylated intermediate then reacts with β-ketoesters to form a hydrazone, which subsequently undergoes intramolecular Knoevenagel condensation to yield the pyrazole (B372694) ring system. nih.govbeilstein-journals.org

Cyclization Reactions Leading to Heterocyclic Systems

N'-(2-Methoxyphenyl)formohydrazide and its derivatives serve as important precursors for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Synthesis of Pyrazole-Containing Compounds

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, can be synthesized through cyclocondensation reactions involving hydrazines or their derivatives. researchgate.net One common method involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov The stability of the enol form of the carbonyl compound is a critical factor in these reactions. nih.gov

A variety of synthetic strategies have been developed to produce pyrazoles. These include:

Cycloaddition Reactions: Nitrilimines, which can be generated in situ, undergo cycloaddition with various compounds like substituted acetylenes to form pyrazoles. researchgate.net

Multicomponent Reactions: One-pot syntheses involving the reaction of hydrazines with β-ketoesters or ketones, sometimes catalyzed by reagents like Yb(PFO)3, are efficient methods for preparing pyrazole-4-carboxylates. nih.gov

Domino Reactions: A domino condensation/Suzuki–Miyaura cross-coupling of β,β-dibromenones and 1,1-disubstituted hydrazines can lead to 1,3,5-substituted pyrazoles. beilstein-journals.org

Microwave-Assisted Synthesis: A method for the direct N-heterocyclization of hydrazines with metal-diketones under microwave irradiation has been developed for the synthesis of trisubstituted pyrazoles. nih.gov

The following table summarizes some examples of pyrazole synthesis from hydrazine derivatives:

| Starting Materials | Reagents/Conditions | Product Type |

| Hydrazine, β-ketoesters/ketones | Yb(PFO)3 | Pyrazole-4-carboxylates nih.gov |

| Methylhydrazine, Ethyl formate, β-ketoesters | In situ formylation, intramolecular Knoevenagel condensation | Trisubstituted pyrazoles nih.govbeilstein-journals.org |

| Hydrazines, Metal-diketones | Microwave irradiation | Trisubstituted pyrazoles nih.gov |

| Phenylhydrazine hydrochloride, Pd2(dba)3 | DMSO | 1-aryl-5-phenyl-3-styryl-1H-pyrazoles nih.gov |

| Hydrazonoyl halides, Nucleophiles | Intramolecular cyclization | Pyrazoles researchgate.net |

Formation of Other Nitrogen- or Sulfur-Containing Heterocycles (e.g., Oxadiazoles, Thiazoles, Thiophenes)

N'-(2-Methoxyphenyl)formohydrazide and its derivatives are also valuable precursors for other important heterocyclic systems.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazide derivatives. A common method involves the cyclization of N-acylhydrazones using dehydrating agents. For example, reacting a hydrazide with an appropriate acid and then cyclizing with phosphorus oxychloride can yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov Another approach involves the treatment of N-(substituted benzylidene)-3-phenylpropionohydrazides with acetic anhydride (B1165640) to produce 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide starts with the cyclization of a hydrazone derived from 2-methoxybenzohydrazide to form the oxadiazole ring. researchgate.netresearchgate.net

Thiazoles: Thiazoles are five-membered aromatic rings containing a sulfur and a nitrogen atom. The Hantzsch thiazole (B1198619) synthesis is a classical method for their preparation, which involves the reaction of a thioamide with an α-haloketone. youtube.com Thiazole derivatives can also be formed through the reaction of β-bromocarbonyl compounds with thiosemicarbazide (B42300) derivatives to form thiazolylhydrazones, which can then be further reacted to produce (thiazol-2-yl)pyrazoles. beilstein-journals.org

Thiophenes: Thiophenes are five-membered rings containing a sulfur atom. nih.gov While direct synthesis from N'-(2-Methoxyphenyl)formohydrazide is less common, the core structure can be incorporated into thiophene-based compounds. semanticscholar.org The synthesis of thiophene (B33073) derivatives often involves reactions like the Paal–Knorr and Gewald reactions, or metal-catalyzed methods. nih.gov For example, 4,5,6,7-tetrahydrobenzothiophene derivatives can be synthesized by heating cyclohexanone (B45756) and ethyl cyanoacetate (B8463686) with sulfur in the presence of a base. nih.gov

Chemical Modifications of the Aromatic Ring and their Influence on Reactivity

The methoxy (B1213986) group on the phenyl ring of N'-(2-Methoxyphenyl)formohydrazide can influence its reactivity. The electron-donating nature of the methoxy group can affect the nucleophilicity of the hydrazide nitrogen atoms and the reactivity of the aromatic ring towards electrophilic substitution.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov By approximating the complex many-electron system, DFT provides a framework to investigate the geometry, reactivity, and energetic landscape of N'-(2-Methoxyphenyl)formohydrazide. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G+(d,p), to achieve a balance between computational cost and accuracy. tandfonline.comnih.govnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

In computational studies of related hydrazone derivatives, the HOMO is often localized over the more electron-rich portions of the molecule, such as the phenyl ring and adjacent atoms, while the LUMO is distributed across the molecular backbone. For instance, a DFT study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a complex Schiff base with similar functional groups, calculated the HOMO and LUMO energy values to be -0.26751 eV and -0.18094 eV, respectively. nih.gov This resulted in a narrow energy gap of -0.08657 eV, indicating a high potential for intramolecular charge transfer and significant chemical reactivity. nih.govnih.gov For N'-(2-Methoxyphenyl)formohydrazide, the methoxy (B1213986) group's electron-donating nature would likely influence the energy and distribution of these orbitals.

Table 1: Representative Frontier Molecular Orbital Data for a Related Hydrazine (B178648) Derivative (Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate) nih.gov

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to molecular stability through second-order perturbation theory (E(2)). researchgate.net Higher E(2) values signify stronger electronic delocalization, which stabilizes the molecule.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are typically calculated using the following equations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A study on a related hydrazine derivative calculated these values, indicating it is a soft molecule with strong electrophilic characteristics, suggesting it can readily accept electrons and bind effectively to biological targets. nih.gov

Table 2: Representative Global Reactivity Descriptors for a Related Hydrazine Derivative (Based on data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate) nih.gov

| Descriptor | Definition | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures electron-attracting power |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons |

Theoretical Exploration of Tautomeric Forms and Their Relative Stabilities

Many hydrazide-containing compounds can exist in different tautomeric forms, most commonly the amide and imidic acid (or iminol) forms. The relative stability of these tautomers is crucial as it dictates the molecule's predominant structure and its subsequent chemical and biological behavior.

Amide Form: R-C(=O)-NH-NH-R'

Imidic Acid Form: R-C(OH)=N-NH-R'

Computational methods, particularly DFT, can be used to calculate the ground-state energies of these different tautomers. The form with the lower calculated energy is predicted to be the more stable and thus more abundant isomer. In most hydrazide derivatives, the amide form is found to be significantly more stable than the imidic acid form due to the greater strength of the C=O double bond compared to the C=N double bond and the favorable resonance stabilization of the amide group. While specific studies on N'-(2-Methoxyphenyl)formohydrazide are not available, this general trend is expected to hold.

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling allows for the visualization and analysis of the non-covalent interactions that govern the three-dimensional structure and crystal packing of N'-(2-Methoxyphenyl)formohydrazide.

Intermolecular Interactions: In the solid state, molecules of N'-(2-Methoxyphenyl)formohydrazide would be held together by a network of intermolecular hydrogen bonds. The hydrazide moiety provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong N-H···O=C hydrogen bonds, which often lead to the creation of dimers or extended chains in the crystal lattice. nih.gov These interactions are fundamental to the compound's crystal structure and physical properties.

Future Research Directions

Development of Novel Synthetic Methodologies for N'-(2-Methoxyphenyl)formohydrazide and its Analogues

The primary synthesis of N'-(2-Methoxyphenyl)formohydrazide and its derivatives typically involves the condensation reaction between a hydrazide and an appropriate aldehyde or ketone. researchgate.netnih.gov For the parent compound, this would involve reacting formohydrazide with 2-methoxybenzaldehyde. Future research could focus on optimizing and diversifying these synthetic routes.

Key areas for development include:

Green Chemistry Approaches: Exploring solvent-free reactions, microwave-assisted synthesis, or the use of eco-friendly catalysts to improve the efficiency and environmental footprint of the synthesis.

Combinatorial Synthesis: Developing high-throughput methods to generate libraries of N'-(aryl)formohydrazide analogues by varying the substituents on the phenyl ring. This would facilitate the rapid screening of compounds for various applications.

Flow Chemistry: Implementing continuous flow processes for the synthesis of N'-(2-Methoxyphenyl)formohydrazide. This can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

A potential generalized synthetic scheme is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |

| Formohydrazide | Substituted Benzaldehydes | Acetic Acid (catalytic) | Reflux in Ethanol/Chloroform | N'-(Aryl)formohydrazide |

| (2-Methoxyphenyl)hydrazine (B95994) | Triethyl orthoformate | Heat | - | N'-(2-Methoxyphenyl)formohydrazide |

Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of N'-(2-Methoxyphenyl)formohydrazide is crucial for predicting its properties and reactivity. While standard techniques like FT-IR, ¹H NMR, and ¹³C NMR are foundational for characterization, future research should employ more advanced methods. researchgate.nettandfonline.com

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is a primary goal. This would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation (e.g., E/Z isomerism about the C=N bond) and revealing intermolecular interactions like hydrogen bonding in the solid state. nih.govnih.govresearchgate.net For related hydrazone structures, the central hydrazinecarboxamide moiety is often observed to be nearly planar. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially for more complex analogues. Solid-state NMR could provide insights into the structure and dynamics of the compound in the solid phase, complementing X-ray diffraction data.

Hirshfeld Surface Analysis: This technique, applied to crystallographic data, can quantitatively map and analyze intermolecular interactions, providing a deeper understanding of the supramolecular architecture and packing motifs in the crystal lattice. nih.gov

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, conformation, intermolecular interactions. researchgate.net |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of ¹H and ¹³C signals. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystal. nih.gov |

Rational Design and Synthesis of New Formohydrazide-Based Ligands with Tailored Coordination Properties

The formohydrazide backbone contains multiple donor atoms (nitrogens and oxygen), making it an excellent scaffold for designing ligands for coordination chemistry. researchgate.net Future work should focus on the rational design of ligands based on the N'-(2-Methoxyphenyl)formohydrazide framework to target specific metal ions and catalytic applications.

Research in this area could involve:

Introducing Additional Donor Sites: Modifying the formyl or the methoxyphenyl group to include additional coordinating atoms (e.g., hydroxyl, pyridyl groups) to increase the ligand's denticity and create specific binding pockets for metal ions.

Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing substituents onto the aromatic ring to modulate the electronic properties of the ligand and, consequently, the catalytic activity or stability of the resulting metal complex.

Synthesizing Metal Complexes: Reacting N'-(2-Methoxyphenyl)formohydrazide and its designed analogues with various transition metals (e.g., Cu, Ni, Zn, Sn) to synthesize and characterize new coordination complexes. researchgate.net Spectroscopic and crystallographic studies of these complexes would be essential to understand the coordination mode of the ligand. researchgate.net

Comprehensive Computational Studies on Reaction Mechanisms and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental findings. tandfonline.comnih.gov For N'-(2-Methoxyphenyl)formohydrazide, comprehensive computational studies can provide insights that are difficult to obtain through experiments alone.

Future computational investigations should include:

Geometric and Electronic Structure: Optimization of the molecular geometry to predict the most stable conformation and calculation of electronic properties such as dipole moment, polarizability, and hyperpolarizability. researchgate.nettandfonline.com

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter for determining molecular reactivity and charge transfer characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net

Spectroscopic Simulations: Simulating vibrational (IR) and NMR spectra to aid in the interpretation and assignment of experimental data. nih.gov

| Computational Method | Predicted Property | Significance |

| DFT Geometry Optimization | Bond lengths, bond angles, stable conformers | Correlates with crystallographic data. |

| FMO (HOMO-LUMO) | Energy gap, charge transfer | Predicts chemical reactivity and electronic transitions. researchgate.net |

| MEP | Electron density distribution | Identifies reactive sites for intermolecular interactions. tandfonline.com |

Exploration of Formohydrazide Chemistry in Emerging Areas of Chemical Research

The versatile nature of the formohydrazide scaffold suggests its potential utility in several cutting-edge areas of chemical science. Future research should aim to explore the applications of N'-(2-Methoxyphenyl)formohydrazide and its derivatives beyond traditional domains.

Materials Science: Investigating the potential of N'-(2-Methoxyphenyl)formohydrazide derivatives as building blocks for functional materials. This could include their use in the synthesis of metal-organic frameworks (MOFs) or as components in nonlinear optical (NLO) materials, as theoretical calculations often suggest good NLO properties for similar molecules. tandfonline.com

Supramolecular Catalysis: The ability of hydrazones to participate in hydrogen bonding makes them ideal candidates for constructing supramolecular assemblies. researchgate.net Research could focus on using N'-(2-Methoxyphenyl)formohydrazide-based ligands in self-assembling catalytic systems. nih.govwikipedia.org In such systems, non-covalent interactions are used to create a defined reaction environment around a metal center, offering a powerful strategy to control catalytic activity and selectivity. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.